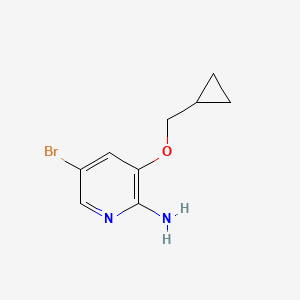
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a pyridin-2-ylamine moiety
Méthodes De Préparation
The synthesis of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves several steps. One common method includes the bromination of 3-cyclopropylmethoxy-pyridine, followed by the introduction of the amine group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand or inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine: This compound has a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and reactivity.
5-Bromo-3-methylpyridin-2-ylamine: The presence of a methyl group instead of a cyclopropylmethoxy group results in variations in biological activity and applications
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12) |
Clé InChI |
HTNYRXUSEVDCMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


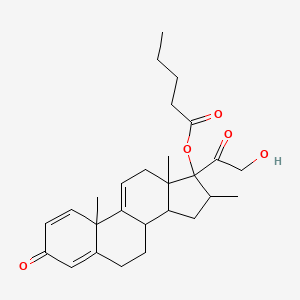

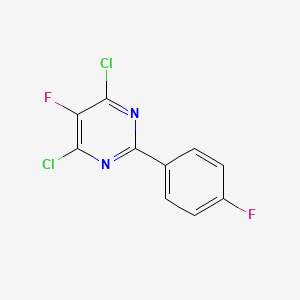
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
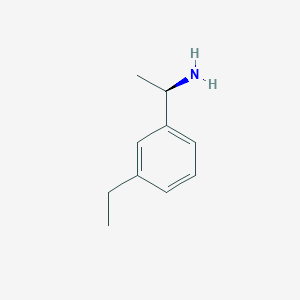
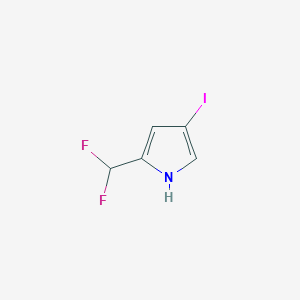
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
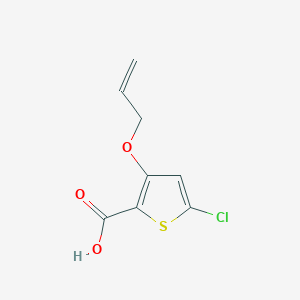
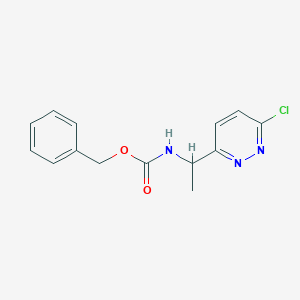
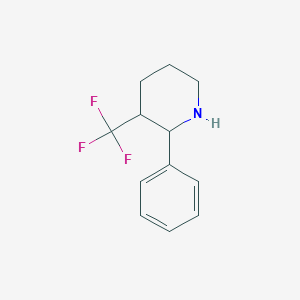
![N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B15089595.png)
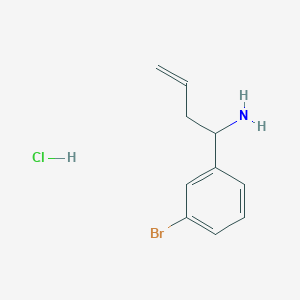
![[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089599.png)
